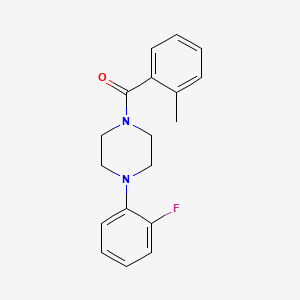
2-(phenylthio)-N-(2-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(phenylthio)-N-(2-pyridinylmethyl)acetamide, commonly known as PTMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTMAP is a derivative of N-acetyl-L-methionine and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of PTMAP is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including tyrosinase, xanthine oxidase, and acetylcholinesterase. PTMAP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The exact mechanism of action of PTMAP needs further investigation.
Biochemical and Physiological Effects:
PTMAP has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species and lipid peroxidation in cells, indicating its antioxidant activity. PTMAP has also been shown to inhibit the growth of cancer cells and reduce the expression of inflammatory cytokines. PTMAP has been reported to have low toxicity and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
PTMAP has several advantages for lab experiments. It is easy to synthesize and has high yields. PTMAP has been shown to exhibit various pharmacological activities, making it a promising starting material for the synthesis of new derivatives. However, PTMAP has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. PTMAP has also been reported to have low solubility in water, which can limit its use in some experiments.
Orientations Futures
For research on PTMAP include the synthesis of new derivatives with improved pharmacological activities. The mechanism of action of PTMAP needs further investigation to understand its mode of action fully. PTMAP can also be used as a starting material for the synthesis of new drugs with anticancer, antiviral, and antibacterial activities. The use of PTMAP in drug delivery systems can also be explored to improve the bioavailability of drugs.
Méthodes De Synthèse
PTMAP can be synthesized through various methods, including the reaction of N-acetyl-L-methionine with phenylthioacetic acid and 2-chloromethylpyridine, followed by deprotection of the acetyl group. Another method involves the reaction of N-acetyl-L-methionine with phenylthioacetic acid and 2-bromomethylpyridine, followed by deprotection of the acetyl group. Both methods result in the formation of PTMAP with high yields.
Applications De Recherche Scientifique
PTMAP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. PTMAP has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been reported to have anti-inflammatory and antioxidant properties. PTMAP has been used as a starting material for the synthesis of various derivatives with improved pharmacological activities.
Propriétés
IUPAC Name |
2-phenylsulfanyl-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(11-18-13-7-2-1-3-8-13)16-10-12-6-4-5-9-15-12/h1-9H,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEUILVUVSPVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylsulfanyl-N-pyridin-2-ylmethyl-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-bromophenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B5767547.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B5767550.png)

![2-nitro-1-phenoxy-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B5767569.png)
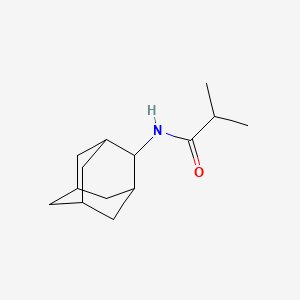
![N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)

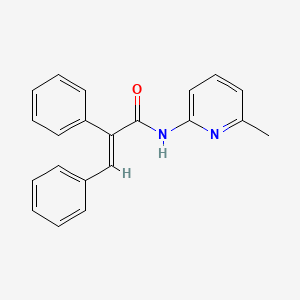
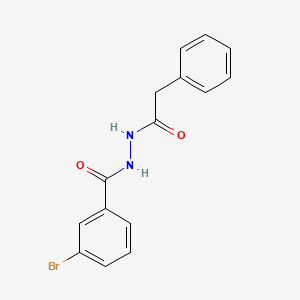
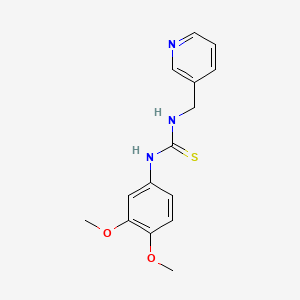
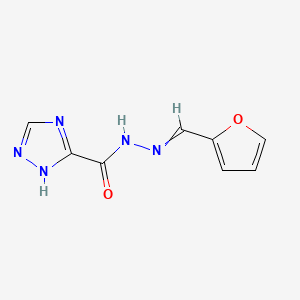
![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)
![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)
